L-Tyrosine methyl ester hydrochloride
CAS No.: 3417-91-2
Cat. No.: VC21537211
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3417-91-2 |
---|---|
Molecular Formula | C10H14ClNO3 |
Molecular Weight | 231.67 g/mol |
IUPAC Name | [(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | VXYFARNRGZWHTJ-FVGYRXGTSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)O)[NH3+].[Cl-] |
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] |
Chemical Structure and Properties
Molecular Formula and Identification
L-Tyrosine methyl ester hydrochloride is represented by the molecular formula C₁₀H₁₃NO₃·HCl . The compound is registered under CAS number 3417-91-2 . Its structure consists of the L-tyrosine backbone with a methyl ester group replacing the carboxylic acid hydrogen, and the amine group is protonated to form a hydrochloride salt. This chemical modification affects its physical and chemical properties compared to the parent amino acid.
Physical and Chemical Characteristics
The compound exhibits specific physical characteristics that are important for its handling and application. L-Tyrosine methyl ester hydrochloride has a specific optical rotation of +73 ± 2° (C=3 in Pyridine) at 20°C . This optical activity is a critical parameter for verifying the purity and identity of the compound, particularly in research and pharmaceutical applications where stereochemical integrity is essential.
Solubility Profile
The solubility profile of L-Tyrosine methyl ester hydrochloride significantly impacts its applications in various experimental and industrial settings. Due to its hydrochloride salt form, the compound demonstrates excellent solubility in water and polar organic solvents like methanol. This enhanced solubility facilitates its use in aqueous reaction media and biological systems, providing advantages over the less soluble unmodified amino acid.
Synthesis Methods and Production
Laboratory Synthesis Techniques
The synthesis of L-Tyrosine methyl ester hydrochloride typically involves the esterification of L-tyrosine with methanol in the presence of an acid catalyst. A common laboratory procedure involves the following steps:
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L-Tyrosine is dissolved in methanol.
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Thionyl chloride is added dropwise at low temperature (-10°C) to generate HCl in situ.
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The mixture is refluxed to complete the esterification reaction.
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After cooling, the solvent is removed by concentration, and the product is dried to obtain L-Tyrosine methyl ester hydrochloride .
This method has been demonstrated to yield the product with high purity (99.3% by HPLC) and excellent yield (97.2%) . The careful control of reaction temperature and conditions is essential for achieving high-quality product.
Industrial Production Methods
In industrial settings, the production of L-Tyrosine methyl ester hydrochloride involves similar chemical principles but is adapted for larger scale and efficiency. The industrial process typically employs continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps often include crystallization and filtration techniques to ensure product purity and consistency across batches. Quality control measures, such as HPLC analysis and optical rotation measurement, are implemented to verify the purity and stereochemical integrity of the final product.
Chemical Reactivity
Types of Reactions
L-Tyrosine methyl ester hydrochloride participates in various chemical reactions that are important for its applications in research and industry. Key reaction types include:
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Hydrolysis - The ester group can undergo hydrolysis to regenerate the carboxylic acid.
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Amidation - The amine group can react with acylating agents to form amides, as demonstrated in the preparation of N-trifluoroacetyl-L-tyrosine methyl ester .
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Etherification - The phenolic hydroxyl group can participate in etherification reactions, as shown in the synthesis of O-substituted derivatives .
Specific Reaction Examples
A notable example of L-Tyrosine methyl ester hydrochloride's reactivity is its conversion to N-trifluoroacetyl-L-tyrosine methyl ester. This reaction involves:
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Treatment with trifluoroacetic anhydride in the presence of pyridine.
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Refluxing for amidation reaction.
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Cooling, concentration, water washing, filtration, and drying to obtain the product with 93.6% yield and 99.2% HPLC purity .
This reaction exemplifies how L-Tyrosine methyl ester hydrochloride serves as a valuable starting material for the synthesis of more complex compounds, particularly in pharmaceutical and research applications.
Biological Activity
Neurotransmitter Precursor Role
L-Tyrosine methyl ester hydrochloride serves as a precursor for neurotransmitters, particularly dopamine, making it valuable in studies related to mood disorders and cognitive function . Its mechanism of action involves hydrolysis to release L-tyrosine, which then participates in various biochemical pathways. As L-tyrosine is a known precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, the methyl ester hydrochloride form provides a more stable and bioavailable source for these pathways.
Antimicrobial Properties
Research has demonstrated that L-Tyrosine methyl ester hydrochloride exhibits antimicrobial activity, particularly against Gram-positive bacteria. The efficacy appears to increase with the chain length of ester substituents. Table 1 presents a comparison of the antimicrobial activity of various amino acid methyl esters:
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
L-Tyrosine Methyl Ester | Moderate | Low |
L-Methionine Methyl Ester | High | Moderate |
L-Phenylalanine Methyl Ester | High | Low |
Table 1: Comparative antimicrobial activity of amino acid methyl esters
Concentration (mM) | HEK293T Cell Viability (%) | PLC/PRF/5 Cell Viability (%) | HEP3B Cell Viability (%) |
---|---|---|---|
Control | 100 | 100 | 100 |
0.25 | 98 | 95 | 97 |
0.5 | 95 | 92 | 94 |
1 | 90 | 88 | 89 |
2 | 85 | 80 | 82 |
4 | 20 | 25 | 22 |
Table 2: Cytotoxic effects of L-Tyrosine Methyl Ester on various cell lines
Neuroprotective Effects
L-Tyrosine methyl ester hydrochloride has shown neuroprotective properties, particularly in relation to Parkinson's disease. The compound is believed to enhance dopamine production and may serve as a precursor in dopaminergic therapies. Studies involving animal models have demonstrated improvements in motor function and reduction in neurodegeneration markers, suggesting potential therapeutic applications for neurodegenerative disorders.
Applications
Neuroscience Research
In neuroscience research, L-Tyrosine methyl ester hydrochloride serves as a valuable tool for studying neurotransmitter production and function. Its role as a precursor for dopamine makes it particularly useful in investigations of mood disorders, cognitive function, and neurodegenerative diseases . Researchers utilize this compound to explore the biochemical pathways involved in neurotransmitter synthesis and regulation, providing insights into neurological conditions and potential therapeutic interventions.
Pharmaceutical Development
L-Tyrosine methyl ester hydrochloride is extensively used in pharmaceutical development, particularly in the synthesis of various pharmaceutical agents targeting neurological conditions . Its stability and reactivity make it an excellent starting material for drug development. It serves as a key intermediate in the synthesis of complex pharmaceutical compounds, as exemplified by its use in preparing O-[2-[[(tert-butoxy)carbonyl]amino]ethyl]-L-tyrosine and related derivatives .
Nutritional Supplements
Due to its role in protein synthesis and neurotransmitter production, L-Tyrosine methyl ester hydrochloride is often included in dietary supplements aimed at improving mental performance and stress resilience . The compound offers advantages over unmodified L-tyrosine in terms of stability and bioavailability, potentially enhancing its effectiveness in nutritional applications. These supplements often target cognitive enhancement, stress management, and athletic performance.
Biochemical Studies
Researchers utilize L-Tyrosine methyl ester hydrochloride to explore metabolic pathways and enzyme functions, providing insights into various biological processes . Its chemical properties make it suitable for investigating protein synthesis, amino acid metabolism, and enzymatic reactions. The compound serves as both a subject of study and a tool for exploring broader biochemical questions.
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